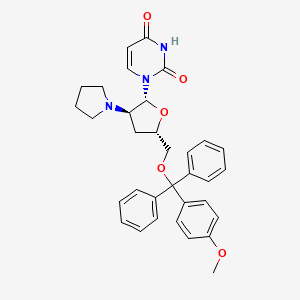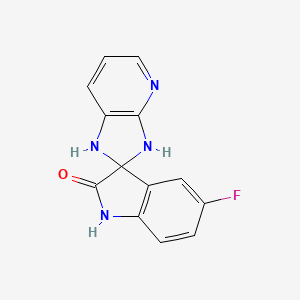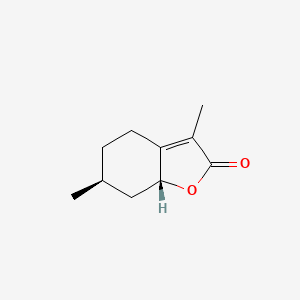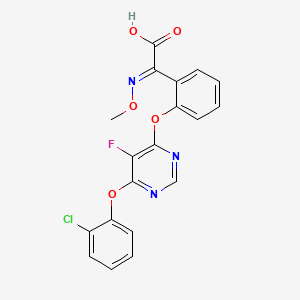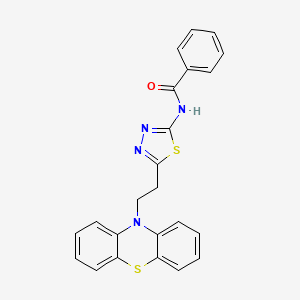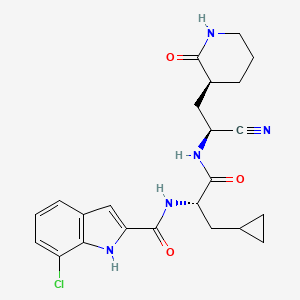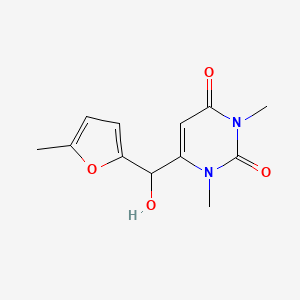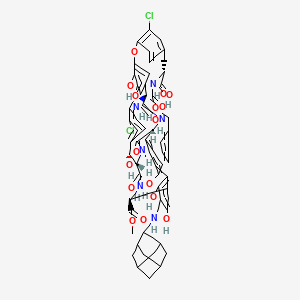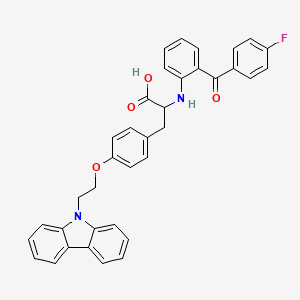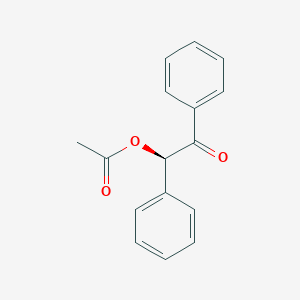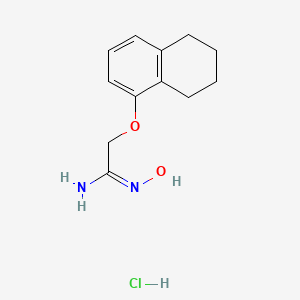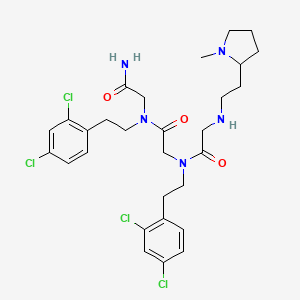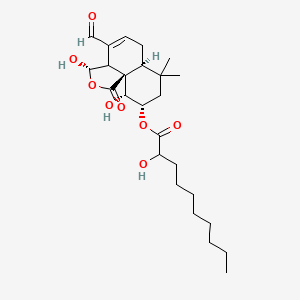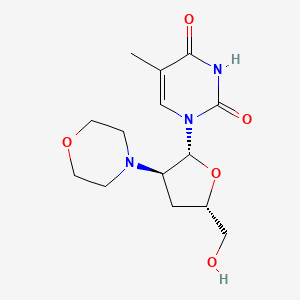
Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Morpholino-3’-deoxythymidine is a chemically modified nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a morpholine ring replacing the 2’-hydroxyl group. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Morpholine Introduction: The 2’-hydroxyl group of thymidine is replaced with a morpholine ring through a series of chemical reactions. This often involves the use of protecting groups to ensure selective reactions at the desired positions.
Industrial Production Methods: Industrial production of 2’-Morpholino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Morpholino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, where other functional groups replace the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
2’-Morpholino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.
Biology: The compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-Morpholino-3’-deoxythymidine involves its incorporation into DNA. The morpholine ring modification allows it to evade certain cellular enzymes, making it a potent inhibitor of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can selectively target rapidly dividing cells.
Molecular Targets and Pathways:
DNA Polymerase: The compound inhibits DNA polymerase, preventing DNA replication.
Thymidylate Synthase: It can also inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Comparaison Avec Des Composés Similaires
2’-Morpholino-3’-deoxythymidine is unique due to its morpholine ring modification. Similar compounds include:
2’-Deoxythymidine: The natural nucleoside without the morpholine modification.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with different properties.
3’-Azido-3’-deoxythymidine: An azido analog used in antiviral therapies.
Uniqueness: The morpholine ring in 2’-Morpholino-3’-deoxythymidine provides enhanced stability and selectivity, making it a valuable tool in research and therapeutic applications.
Propriétés
Numéro CAS |
134935-08-3 |
|---|---|
Formule moléculaire |
C14H21N3O5 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)22-13)16-2-4-21-5-3-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
Clé InChI |
GXAYXOGZJSUNEH-DMDPSCGWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCOCC3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


